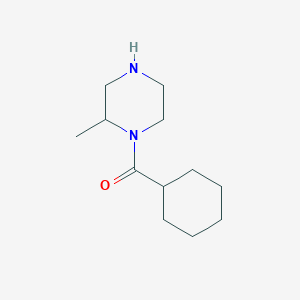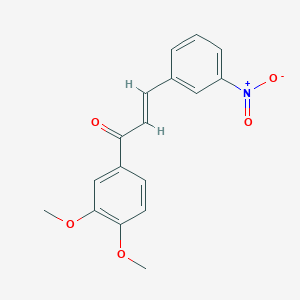![molecular formula C13H21NO B6332493 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 60206-27-1](/img/structure/B6332493.png)
8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Chemical Reactions Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold involves various chemical reactions. One example is the asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .Wissenschaftliche Forschungsanwendungen
8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one has been studied extensively for its potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, this compound has been used as a starting material for the synthesis of various other compounds, such as amines, alcohols, and carboxylic acids. In the pharmaceutical industry, this compound has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In biochemistry, this compound has been used as a substrate for the study of various enzymes and proteins.
Wirkmechanismus
Target of Action
The primary target of 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one is the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
The mode of action of 8-Cyclohexyl-8-azabicyclo[32It’s known that the compound is part of the tropane alkaloids family, which are known for their diverse biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Cyclohexyl-8-azabicyclo[32Given its association with tropane alkaloids, it can be inferred that it may influence the pathways these alkaloids are known to affect .
Result of Action
The specific molecular and cellular effects of 8-Cyclohexyl-8-azabicyclo[32One compound exhibited good nematicidal activities against meloidogyne incognita , suggesting potential bioactivity of compounds with similar structures.
Vorteile Und Einschränkungen Für Laborexperimente
8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one has several advantages for use in lab experiments. First, this compound is relatively easy to synthesize, making it a cost-effective option for research. Additionally, this compound is stable under a variety of conditions, making it suitable for a wide range of experiments. Finally, this compound is non-toxic and non-irritating, making it safe to handle in the lab.
However, this compound also has some limitations for use in lab experiments. For example, this compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very reactive, making it difficult to use in certain types of reactions.
Zukünftige Richtungen
Given the potential applications of 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one, there are many potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify new therapeutic targets. Additionally, further research could be conducted to identify new synthetic methods for the synthesis of this compound and its derivatives. Finally, further research could be conducted to explore the potential applications of this compound in the fields of drug discovery, biochemistry, and organic synthesis.
Synthesemethoden
8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one is synthesized through a process known as the Stetter reaction, which involves the condensation of two molecules of cyclohexanone with an amine to form an amide. The reaction is typically carried out at elevated temperatures, such as 120-140 °C. In the presence of an acid catalyst, the amide can then be converted into this compound. The Stetter reaction is a versatile and efficient method for the synthesis of this compound and its derivatives.
Eigenschaften
IUPAC Name |
8-cyclohexyl-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRWFADIJGNYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3CCC2CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)


![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)
![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)
